Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate

Description

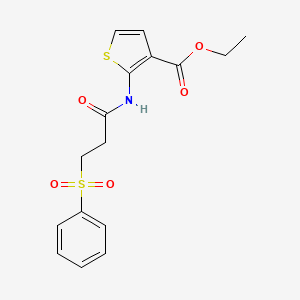

Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a phenylsulfonyl propanamido substituent at the 2-position and an ethyl carboxylate group at the 3-position of the thiophene ring.

Properties

IUPAC Name |

ethyl 2-[3-(benzenesulfonyl)propanoylamino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S2/c1-2-22-16(19)13-8-10-23-15(13)17-14(18)9-11-24(20,21)12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUWKGDFUQJZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation, where thiophene is reacted with phenylsulfonyl chloride in the presence of a base such as pyridine.

Amidation: The propanamido group is introduced by reacting the sulfonylated thiophene with 3-aminopropanoic acid or its derivatives under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The phenylsulfonyl group can be reduced to a phenylthiol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Phenylthiol derivatives.

Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

Medicine: Explored for its pharmacological activities, such as enzyme inhibition and receptor modulation.

Industry: Utilized in the development of organic electronic materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

- Structure: These analogs (e.g., compounds 3a–3k in ) feature a cyanoacrylamido group at the 2-position and methyl groups at the 4,5-positions of the thiophene ring.

- Key Differences: The absence of the phenylsulfonyl group and the presence of cyano/acrylamido substituents result in distinct electronic profiles.

- Biological Activity : Demonstrated significant antioxidant (IC₅₀ = 12–18 µg/mL in DPPH assay) and anti-inflammatory (45–60% edema inhibition in carrageenan-induced rat paw edema) activities . The target compound’s phenylsulfonyl group may alter these effects due to differences in redox activity.

Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8)

- Structure : Contains a 4-methylpiperazinyl propanamido group at the 2-position and a phenyl group at the 4-position of the thiophene ring ().

- Applications : Piperazine derivatives are often explored for CNS-targeted therapies due to improved blood-brain barrier penetration, suggesting divergent therapeutic applications compared to the sulfonyl-containing target compound .

Ethyl 2-{[3-(Acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate (CAS 312497-64-6)

- Structure : Features an acetylsulfanyl (thioester) propanamido group and a phenylcarbamoyl substituent at the 5-position ().

- Key Differences: The thioester group is hydrolytically unstable compared to the sulfonamide in the target compound, which may limit its shelf life and in vivo stability.

- Synthetic Considerations : Thioesters require protective handling under inert atmospheres, whereas sulfonamides are more robust, simplifying synthesis and storage .

Physicochemical Properties

Biological Activity

Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. These compounds are noted for their diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound features a thiophene ring, which is a sulfur-containing heterocyclic structure, combined with an amido group and a phenylsulfonyl moiety. This unique combination contributes to its biological activity. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or bacterial infections.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

- Oxidative Stress Induction : The compound may induce oxidative stress in targeted cells, leading to apoptosis or necrosis, which is particularly relevant in cancer therapy.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing cell cycle arrest and promoting apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Activity

A study conducted on a series of thiophene derivatives demonstrated that those with phenylsulfonyl groups exhibited enhanced antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-sulfonated analogues, suggesting that the sulfonyl group plays a crucial role in enhancing bioactivity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control Compound | 128 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction via mitochondrial pathway |

| MCF-7 | 30 | Cell cycle arrest at G1 phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.